molecular formula C18H16N2O3 B10959173 3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10959173
M. Wt: 308.3 g/mol
InChI Key: RVFIEFTYIHYUDO-CMDGGOBGSA-N
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Description

3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromen-2-one core structure, which is a derivative of coumarin, and a pyrazole moiety. The presence of these two distinct functional groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 3-acetyl-2H-chromen-2-one with 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The chromen-2-one core and pyrazole moiety play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2H-chromen-2-one
  • 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl-2H-chromen-4-one
  • 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl-2H-chromen-3-one

Uniqueness

3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is unique due to its specific structural configuration, which combines the chromen-2-one core with a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C18H16N2O3/c1-3-20-12(2)14(11-19-20)8-9-16(21)15-10-13-6-4-5-7-17(13)23-18(15)22/h4-11H,3H2,1-2H3/b9-8+

InChI Key

RVFIEFTYIHYUDO-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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